2-(Aminomethyl)-4-bromoaniline dihydrochloride
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Overview
Description
2-(Aminomethyl)-4-bromoaniline dihydrochloride is an organic compound that features a bromine atom attached to a benzene ring, along with an aminomethyl group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
Scientific Research Applications
2-(Aminomethyl)-4-bromoaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromoaniline dihydrochloride typically involves the bromination of aniline derivatives followed by the introduction of an aminomethyl group. One common method is the bromination of 4-bromoaniline, followed by a reductive amination process to introduce the aminomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reductive amination is carried out using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-bromoaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding aniline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Aniline derivatives without the bromine atom.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-bromoaniline dihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzimidazole dihydrochloride: Similar structure but with a benzimidazole ring instead of a benzene ring.
4-Bromoaniline: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-Aminomethyl-5-bromoaniline: Similar structure but with the bromine atom in a different position.
Uniqueness
2-(Aminomethyl)-4-bromoaniline dihydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and interaction profiles. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(aminomethyl)-4-bromoaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-6-1-2-7(10)5(3-6)4-9;;/h1-3H,4,9-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVCFHINSNWABH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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